4'-Chlorobiphenyl-4-sulfonyl chloride
Overview
Description
4’-Chlorobiphenyl-4-sulfonyl chloride is an organic compound with the molecular formula C12H8Cl2O2S . It is a white to off-white powder .
Molecular Structure Analysis
The molecular structure of 4’-Chlorobiphenyl-4-sulfonyl chloride can be represented by the SMILES stringClC1=CC=C(C=C1)C1=CC=C(C=C1)S(Cl)(=O)=O
. This indicates that the molecule consists of two benzene rings connected by a single bond, with a sulfonyl chloride group attached to one of the rings and a chlorine atom attached to the other . Physical and Chemical Properties Analysis
4’-Chlorobiphenyl-4-sulfonyl chloride is a white to off-white powder . It has a melting point of 106°C to 112°C . The compound’s molecular weight is 287.16 g/mol .Scientific Research Applications
Synthesis and Antiviral Activity
4'-Chlorobiphenyl-4-sulfonyl chloride is utilized in the synthesis of various compounds with potential biological activities. For example, it has been used in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These compounds have shown some antiviral activities, particularly against the tobacco mosaic virus (Chen et al., 2010).
Catalytic Applications in Synthesis
It also finds application in the field of catalysis. O-Sulfonated poly(4-vinylpyrrolidonium) chloride, prepared from reactions involving this compound, has been used as a polymeric and reusable catalyst. This catalyst has shown efficacy in the synthesis of xanthene derivatives and other organic compounds (Shirini et al., 2014).
Preparation of Functional Aromatic Multisulfonyl Chlorides
Additionally, this compound is integral in the preparation of functional aromatic multisulfonyl chlorides. These compounds serve as building blocks for the synthesis of complex organic molecules, including dendritic structures (Percec et al., 2001).
Production of Various Organic Compounds
The compound also plays a role in the production of various organic compounds. For instance, thiophene-2-sulfonyl chloride, which can be synthesized using this compound, has been used to create a range of derivatives through reactions with different amines and other agents (Cremlyn et al., 1981).
Industrial Applications
In industrial contexts, derivatives of this compound are used in the production of detergents, pharmaceuticals, and other chemicals. For example, new methods have been developed for synthesizing alkane- and arylsulfonyl chlorides, which are key ingredients in many industrial products (Lezina et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
4-(4-chlorophenyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYUSJMIHFIMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383371 | |
Record name | 4'-Chlorobiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20443-74-7 | |
Record name | 4′-Chloro[1,1′-biphenyl]-4-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20443-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chlorobiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Chlorobiphenyl-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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